

# Unveiling $\beta$ -D-Tagatopyranose: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *beta-D-tagatopyranose*

Cat. No.: B12655042

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **beta-D-tagatopyranose**, a naturally occurring ketohexose and an epimer of D-fructose. This document delves into its chemical identity, synthesis, analytical methods, and its role in metabolic pathways, offering valuable insights for its application in research and drug development.

## Core Chemical Identity

**beta-D-Tagatopyranose** is the cyclic pyranose form of D-tagatose with a beta configuration at the anomeric center. Its unique structural properties contribute to its low caloric value and potential health benefits.

## Chemical Identifiers

A summary of the key chemical identifiers for **beta-D-tagatopyranose** is provided in the table below for easy reference.

Identifier	Value	Source
CAS Number	20197-42-6	<a href="#">[1]</a> <a href="#">[2]</a>
PubChem CID	14408225	<a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>	<a href="#">[2]</a>
Molecular Weight	180.16 g/mol	<a href="#">[2]</a>
IUPAC Name	(2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol	<a href="#">[2]</a>
InChI	InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1	<a href="#">[2]</a>
InChIKey	LKDRXBCSQODPBY-DPYQTVNSSA-N	<a href="#">[2]</a>
SMILES	C1--INVALID-LINK--(CO)O)O)">C@HO	<a href="#">[2]</a>
Synonyms	β-D-Tagatopyranose, D-Tagatopyranose	<a href="#">[1]</a>

## Physicochemical Properties

Property	Value	Source
Physical Description	Solid	<a href="#">[2]</a>
Melting Point	134.5 °C	<a href="#">[2]</a>
logP	-3.202	<a href="#">[2]</a>

## Synthesis and Production

The commercial production of D-tagatose, and by extension its anomers like **beta-D-tagatopyranose**, is primarily achieved through enzymatic isomerization of D-galactose.[\[3\]](#) This

bioconversion process is favored over chemical synthesis due to its higher specificity and milder reaction conditions.

## Experimental Protocol: Enzymatic Isomerization of D-Galactose

This protocol outlines the general steps for the enzymatic synthesis of D-tagatose from D-galactose using L-arabinose isomerase.

### Materials:

- D-galactose
- L-arabinose isomerase (e.g., from *Geobacillus stearothermophilus*)
- Sodium phosphate buffer (pH 7.5)
- Manganese chloride ( $MnCl_2$ ) solution
- Reaction vessel (e.g., stirred-tank reactor)
- Water bath or incubator
- High-Performance Liquid Chromatography (HPLC) system for analysis

### Procedure:

- Substrate Preparation: Prepare a solution of D-galactose in sodium phosphate buffer at the desired concentration (e.g., 200 g/L).
- Cofactor Addition: Add  $MnCl_2$  to the solution to a final concentration of 1 mM.
- Enzyme Addition: Add L-arabinose isomerase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
- Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 50-60°C) with gentle agitation.

- Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of D-galactose and D-tagatose by HPLC.
- Termination: Once the reaction has reached equilibrium (typically after several hours), terminate the reaction by heat inactivation of the enzyme (e.g., heating at 85°C for 10 minutes).
- Purification: The resulting D-tagatose solution can be purified using techniques such as chromatography.

## Analytical Methodologies

Accurate quantification of **beta-D-tagatopyranose** is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of sugars.

## Experimental Protocol: HPLC Analysis of D-Tagatose

### Instrumentation:

- HPLC system equipped with a refractive index (RI) detector
- Aminex HPX-87C carbohydrate analysis column (or equivalent)

### Chromatographic Conditions:

- Mobile Phase: Degassed, deionized water
- Flow Rate: 0.6 mL/min
- Column Temperature: 85°C
- Injection Volume: 20 µL
- Detector: Refractive Index (RI) detector

### Procedure:

- Standard Preparation: Prepare a series of standard solutions of D-tagatose of known concentrations in deionized water.
- Sample Preparation: Dilute the sample containing D-tagatose to an appropriate concentration with deionized water. Filter the sample through a 0.45  $\mu$ m syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Identify and quantify the D-tagatose peak in the sample chromatogram by comparing its retention time and peak area to those of the standards.

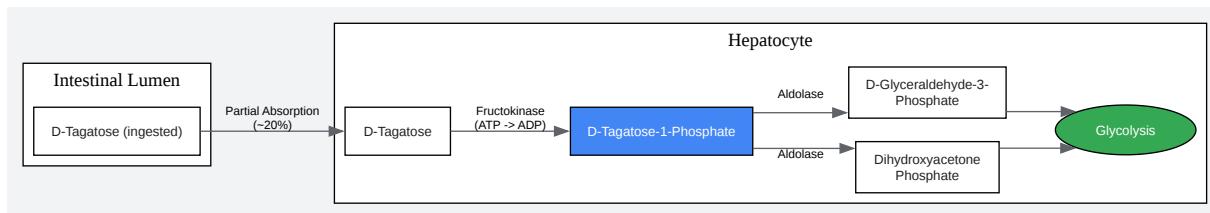
## Biological Significance and Metabolic Pathway

D-tagatose is a low-calorie sweetener because it is only partially absorbed in the small intestine.<sup>[3]</sup> The absorbed portion is metabolized primarily in the liver.

## D-Tagatose Metabolism

The metabolic pathway of D-tagatose in the liver is initiated by phosphorylation by fructokinase. The resulting D-tagatose-1-phosphate is then cleaved by aldolase into dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate, which are intermediates of the glycolytic pathway.

The following diagram illustrates the metabolic pathway of D-tagatose.



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Metabolic pathway of D-tagatose in the liver.

This guide provides a foundational understanding of **beta-D-tagatopyranose**, offering valuable information for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The provided protocols serve as a starting point for further investigation and application of this intriguing monosaccharide.

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## References

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